molecular formula C17H14BrNO2S2 B2517796 3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide CAS No. 2034589-75-6

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Cat. No. B2517796
CAS RN: 2034589-75-6
M. Wt: 408.33
InChI Key: WIEKMNCOQQBFOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents on the benzamide moiety has been achieved with good yields and characterized spectroscopically . Similarly, the synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives has been reported, where the parent molecule was synthesized by condensation and further derivatized via O-alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction studies are a common technique for determining the molecular structure of benzamide derivatives. For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, indicating that the molecule crystallizes in a triclinic system . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated, revealing a strong intramolecular hydrogen bond . These studies suggest that the molecular structure of "3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide" could also be characterized using similar techniques.

Chemical Reactions Analysis

The reactivity of benzamide derivatives with various reagents can lead to a variety of chemical reactions. For instance, the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3·4H2O have been studied, resulting in both addition-elimination and substitution products . This indicates that bromo-substituted benzamides can undergo reactions with thiols, which could be relevant for the compound given its bromo and thiophene substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and substituents. For example, the crystal packing, hydrogen bonding, and π-interactions play a significant role in the solid-state structures of antipyrine-like derivatives . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of benzamide derivatives can be calculated using DFT calculations, providing insights into their chemical reactivity . These analyses could be applied to predict the properties of "3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide".

Scientific Research Applications

Synthesis and Reactions
The reactions of brominated benzofuran and indol with thioamides and thiourea under basic conditions have been explored, revealing potential pathways for the synthesis of thiazole and isoindigo derivatives. These reactions, involving the formation of α-thioiminium or isothiouronium salts, suggest a methodology that could be applicable to the synthesis and functionalization of compounds similar to "3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide" (Kammel et al., 2015).

Antimicrobial Activity
New thiourea derivatives, characterized by the presence of bromide, iodine, or fluorine, have demonstrated significant antimicrobial activity, particularly against strains capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of brominated benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Antifungal Applications
The synthesis of thiazolyl benzamides and their alkoxy derivatives has been investigated for potential antifungal applications. These compounds, derived from bromoacetyl salicylamide, exhibited varied antifungal activity, highlighting the role of structural modifications in determining their biological activities (Narayana et al., 2004).

Cognitive Enhancer Potential
Compounds structurally related to benzothiophenes have been studied for their neuroprotective effects, such as T-588, which showed protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. This suggests the potential for derivatives of "3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide" to be explored for neuroprotective or cognitive enhancing properties (Phuagphong et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing bromine or thiophene groups can be hazardous and require careful handling .

properties

IUPAC Name

3-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEKMNCOQQBFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

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